molecular formula C26H28N2O10 B13786491 N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride CAS No. 93964-71-7

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride

Cat. No.: B13786491
CAS No.: 93964-71-7
M. Wt: 528.5 g/mol
InChI Key: NERZRZNSKHCWMQ-ROUUACIJSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is a specialized reagent designed for the synthesis and modification of peptides. Its core research value lies in its dual functionality: the N-terminal benzyloxycarbonyl (Cbz) group serves as a widely used protecting group for amines in solid-phase peptide synthesis (SPPS), safeguarding the amino functionality during the coupling steps of the synthesis . Concurrently, the activated succinic anhydride moiety enables efficient coupling to free hydroxy groups, making this derivative a valuable tool for preparing functionalized amino acid building blocks. This capability is particularly crucial in advanced research areas such as the synthesis of complex glycopeptides, the development of peptide-based biomaterials, and the site-specific conjugation of peptides to other molecules, polymers, or solid surfaces . The reagent allows researchers to incorporate a protected alanine residue onto hydroxyl-containing scaffolds, which can later be deprotected and elongated into a full peptide chain. This facilitates the creation of custom peptide architectures that are essential for probing protein-protein interactions, developing new therapeutic candidates, and engineering novel biosensors. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

93964-71-7

Molecular Formula

C26H28N2O10

Molecular Weight

528.5 g/mol

IUPAC Name

bis[(2S)-2-(phenylmethoxycarbonylamino)propanoyl] butanedioate

InChI

InChI=1S/C26H28N2O10/c1-17(27-25(33)35-15-19-9-5-3-6-10-19)23(31)37-21(29)13-14-22(30)38-24(32)18(2)28-26(34)36-16-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,27,33)(H,28,34)/t17-,18-/m0/s1

InChI Key

NERZRZNSKHCWMQ-ROUUACIJSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[(Benzyloxy)carbonyl]-L-alanine Succinic Anhydride

Stepwise Preparation from N-(Benzyloxy)carbonyl-L-alanine

Preparation of N-(Benzyloxy)carbonyl-L-alanine Methyl Ester

Based on patent CN103073618A, a common precursor, N-(benzyloxy)carbonyl-L-alanine methyl ester, is synthesized by coupling alanine methyl ester hydrochloride with N-(benzyloxy)carbonyl-L-alanine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in methylene dichloride solvent with organic bases such as methylamine, sodium ethylate, butyllithium, or lithium diisopropylamide (LDA). The reaction is performed under ice-bath conditions to control reactivity and minimize side reactions. The reaction mixture is stirred overnight (12-16 hours) to ensure completion, followed by removal of dicyclohexylurea (DCU) by filtration. The organic layer is washed sequentially with sodium bicarbonate solution, dilute hydrochloric acid, and saturated brine, dried over anhydrous agents, and concentrated to yield a white solid. Recrystallization affords the pure N-(benzyloxy)carbonyl-L-alanine methyl ester with yields around 85% and purity of approximately 98.1%.

Saponification to N-(Benzyloxy)carbonyl-L-alanine

The methyl ester is then subjected to saponification by dissolving in an alcohol solvent (e.g., methanol or ethanol) and treating with sodium hydroxide solution (1–1.2 equivalents relative to the ester). After completion, the mixture is concentrated, and the pH is adjusted to acidic conditions to precipitate the free acid form of N-(benzyloxy)carbonyl-L-alanine. The product is extracted with ethyl acetate, washed, dried, and isolated by filtration and concentration. This step yields the free acid suitable for subsequent succinic anhydride formation.

Formation of this compound

The final step involves reacting the free acid N-(benzyloxy)carbonyl-L-alanine with succinic anhydride to form the corresponding succinic anhydride derivative. This reaction is typically carried out by stirring the acid with succinic anhydride in an appropriate solvent (e.g., tetrahydrofuran or ethyl acetate) under mild heating conditions. The anhydride formation proceeds via nucleophilic attack of the carboxyl group of the amino acid derivative on the succinic anhydride, leading to ring closure and formation of the cyclic anhydride structure.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Coupling to form methyl ester Alanine methyl ester hydrochloride, Cbz-L-alanine, DCC, organic base (e.g., methylamine) Methylene dichloride 0°C (ice bath) 12-16 hours 85 DCU removal by filtration, recrystallization
Saponification Sodium hydroxide solution Alcohol (MeOH/EtOH) Room temp to reflux Until complete High pH adjustment to acid, extraction with ethyl acetate
Succinic anhydride formation Succinic anhydride, N-(Cbz)-L-alanine acid THF or ethyl acetate Mild heating (~40-60°C) Several hours Not specified Formation of cyclic succinic anhydride

Alternative Synthetic Routes and Research Findings

Process-Scale Synthesis Insights

While direct large-scale synthetic routes for this compound are limited in the literature, analogous processes for related protected amino acid anhydrides involve activation of the carboxyl group using reagents like thionyl chloride or carbodiimides, followed by reaction with succinic anhydride or its derivatives to afford the cyclic anhydride in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids or bases.

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Succinic acid and N-[(Benzyloxy)carbonyl]-L-alanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced forms of the original compound with altered functional groups.

Scientific Research Applications

Pharmaceutical Applications

Beta-Lactam Antibiotics
One of the primary applications of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is in the synthesis of beta-lactam antibiotics. The compound serves as an important intermediate in the preparation of beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria. For instance, derivatives synthesized from this compound have shown efficacy against certain strains of bacteria that produce beta-lactamase enzymes, thereby enhancing the effectiveness of beta-lactam antibiotics when used in combination therapies .

Neurodegenerative Disease Treatment
Another notable application involves the development of conjugates aimed at treating neurodegenerative diseases. The compound has been utilized in formulating medicaments that target specific pathways involved in neurodegeneration, potentially offering new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease .

Peptide Synthesis

This compound is widely used in peptide synthesis due to its ability to act as a protecting group for amino acids. This property is particularly useful in solid-phase peptide synthesis (SPPS), where maintaining the integrity of reactive functional groups is critical during the synthesis process.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityCleavage ConditionsApplication Area
N-[(Benzyloxy)carbonyl]HighAcidic conditionsGeneral peptide synthesis
FmocModerateBasic conditionsSPPS
BocHighAcidic conditionsSPPS and solution-phase

The use of this compound allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with fewer side reactions .

Biochemical Research

In biochemical research, this compound has been employed to study enzyme activity and inhibition mechanisms. For example, it has been used to create substrates for bacterial elastase enzymes, allowing researchers to investigate selective inhibition patterns that could lead to novel antibacterial agents .

Case Study: Selective Inhibition of Bacterial Enzymes
A study demonstrated that tripeptides derived from this compound effectively inhibited the growth of various Gram-negative bacteria while showing selectivity towards specific strains. This selectivity is crucial for developing targeted antibiotics that minimize disruption to beneficial microbiota .

Cosmetic Formulations

Beyond its pharmaceutical and biochemical applications, this compound has potential uses in cosmetic formulations. Its properties can enhance the stability and efficacy of active ingredients in topical products, contributing to improved skin hydration and texture .

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, and the succinic anhydride moiety can react with amines to form amide bonds. These reactions are crucial in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

N-(L-Alaninyl)succinimide (ASI)

  • Structure: Synthesized from succinic anhydride and L-alanine without a Cbz group (Molecular Formula: C₇H₉NO₄, Molar Mass: 171.15 g/mol) .
  • Synthesis : Yield of 28% via direct coupling, contrasting with the 22% yield of the Cbz-protected derivative, which involves additional steps for Cbz introduction .
  • Properties :
    • Melting Point: 153–155°C; Optical Rotation: [α] = -49.9° (THF) .
    • FTIR Peaks: 1787 cm⁻¹ (C=O of anhydride), 1723 cm⁻¹ (opened anhydride) .
  • Applications : Model compound for polymerization studies, lacking the protective versatility of the Cbz group .

Alkylsuccinic Anhydrides (e.g., Dodecenylsuccinic Anhydride, PIBSA)

  • Structure: Hydrophobic alkyl chains replace the amino acid moiety (e.g., PIBSA: Polyisobutenyl succinic anhydride) .
  • Synthesis : Derived from maleic anhydride and alkenes via radical or thermal routes .
  • Properties :
    • FTIR Peaks: 1765–1740 cm⁻¹ (anhydride C=O), 1700 cm⁻¹ (peroxide byproducts) .
  • Applications : Industrial uses as fuel additives or polymer crosslinkers, contrasting with the biomedical focus of the Cbz-alanine derivative .

Methylsuccinic Anhydride and Ethylsuccinic Anhydride

  • Structure : Methyl or ethyl substituents on the succinic backbone (Molecular Formula: C₅H₆O₃ for methylsuccinic anhydride) .
  • Synthesis : Catalytic carbonylation of β-lactones .
  • Properties :
    • ¹H NMR (CDCl₃): δ 2.43 (s, CH₂-CH₂) for ASI vs. δ 1.48 (d, CH₃) for ethylsuccinic anhydride .
  • Applications: Precursors for asymmetric synthesis, lacking amino acid functionalization .

Physicochemical and Reactivity Comparison

FTIR Spectral Features

Compound Key Peaks (cm⁻¹) Assignment
Cbz-Alanine Succinic Anhydride 1765–1740 (C=O anhydride), 1700 (C=O carbamate) Anhydride and Cbz carbonyl
ASI 1787 (C=O anhydride), 1723 (COOH) Anhydride and carboxylic acid
PIBSA 1765–1740 (C=O anhydride) Industrial-grade anhydride

Cbz-Alanine Succinic Anhydride

  • Peptide Synthesis : Used to introduce L-alanine residues with orthogonal Cbz protection .
  • Polymer Modification : Grafts carboxylic acid groups onto biodegradable polymers (e.g., polylactide) for drug delivery .

Alkylsuccinic Anhydrides

  • Fuel Additives : PIBSA reduces injector deposits in diesel engines .
  • Rubber Modification : Maleated natural rubber uses succinic anhydride for crosslinking .

Biological Activity

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is a synthetic compound with significant potential in various biological applications due to its unique structural properties. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with nucleophiles such as amino acids, peptides, and proteins. Its ability to form stable conjugates makes it valuable for investigating protein interactions and modifications.

Interaction Studies

Synthesis

The synthesis of this compound typically involves multi-step procedures that allow for the introduction of protective groups, enhancing the stability and reactivity of intermediates. The general steps include:

  • Formation of Benzyloxycarbonyl Group : The initial step often involves attaching the benzyloxycarbonyl group to L-alanine.
  • Linkage to Succinic Anhydride : Following this, the compound is linked to succinic anhydride through a nucleophilic acyl substitution reaction.
  • Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological applications .

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaUnique Features
N-formyl-L-alanine succinic anhydrideC12H16N2O8Contains a formyl group instead of benzyloxy
Butanedioic acid 1-[N-[phenylmethoxy]carbonyl]-L-alanine anhydrideC25H28N2O10Substituted phenyl group enhances lipophilicity
N-(tert-butoxycarbonyl)-L-alanineC11H19NO4Utilizes tert-butoxy group for protection

These compounds illustrate how variations in substituents can affect their chemical properties and biological activities, which is crucial for tailoring compounds for specific applications.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Peptide Synthesis : Studies have shown that derivatives of alanine can be effectively used in peptide synthesis due to their ability to enhance peptide stability and bioavailability .
  • Drug Development : The compound's reactivity profile suggests potential applications in drug development, particularly in creating targeted therapies that involve peptide modifications .

Q & A

Q. What are the implications of solvent-free mechanochemical synthesis for this compound?

  • Methodology : Explore ball-milling with deep eutectic solvents (DES) like imidazole (IMI) or TEMACl to enhance reactivity without traditional solvents. Monitor carboxylation efficiency via titration and compare with thermal methods. Mechanochemical routes may reduce side reactions and improve atom economy .

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